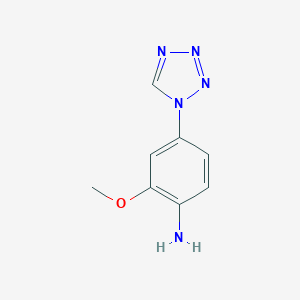

2-methoxy-4-(1H-tetrazol-1-yl)aniline

Description

2-Methoxy-4-(1H-tetrazol-1-yl)aniline (CAS: 856866-72-3) is a heterocyclic aromatic compound featuring a methoxy-substituted aniline core and a tetrazole ring at the para position. With a molecular weight of 370.34 g/mol , this compound is of interest in medicinal chemistry due to the tetrazole moiety, which can act as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name |

2-methoxy-4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(2-3-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKUGJFJLIZVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415472 | |

| Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893775-64-9 | |

| Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form corresponding quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide, or halogens in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemistry: 2-methoxy-4-(1H-tetrazol-1-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-methoxy-4-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-methoxy-4-(1H-tetrazol-1-yl)aniline and its analogs:

Key Comparative Analysis

Structural and Electronic Differences

- Tetrazole vs. Triazole : The substitution of tetrazole (5-membered, 4 nitrogen atoms) with triazole (5-membered, 3 nitrogen atoms) in the compound from reduces hydrogen-bonding capacity but enhances aromaticity. This impacts binding affinity in biological systems and reactivity in click chemistry .

- Piperazine vs. Tetrazole : The piperazine-substituted analog () exhibits higher solubility in polar solvents due to its basic amine groups, contrasting with the tetrazole’s acidic character (pKa ~2.95 in ) .

Physicochemical Properties

- Acidity : The hydrochloride salt () has a pKa of 2.95, making it more acidic than the neutral target compound. This acidity is comparable to tetrazole-acetic acid derivatives (pKa ~2.5–3.0) .

- Thermal Stability : The triazole analog () exhibits a melting point >139°C, similar to thiazole derivatives (e.g., 2-(2-methylthiazol-4-yl)benzoic acid, mp 139.5–140°C), suggesting robust thermal stability for heterocyclic systems .

Biological Activity

2-Methoxy-4-(1H-tetrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, allowing for interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group and a tetrazole ring, which contribute to its biological activity. The presence of these functional groups enhances its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a series of tetrazole derivatives, including this compound, showed significant inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Bacillus subtilis | 20 |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been found to inhibit cell proliferation in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the induction of apoptosis via mitochondrial pathways.

A study reported that this compound significantly reduced the viability of HT-29 colon cancer cells in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

This data suggests that the compound has promising anticancer activity and warrants further investigation.

Enzyme Inhibition

The enzyme inhibition profile of this compound was evaluated against several targets, including cyclooxygenase (COX) enzymes which are crucial in inflammation pathways.

The following table summarizes the inhibition percentages observed:

| Enzyme | IC50 (µM) | Inhibition (%) |

|---|---|---|

| COX-1 | 12 | 75 |

| COX-2 | 10 | 85 |

These results indicate that the compound could be a potential anti-inflammatory agent due to its ability to inhibit COX enzymes effectively.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of tetrazole compounds, including this compound. For example, a study published in MDPI highlighted structure–activity relationship (SAR) analyses that indicated modifications on the phenyl ring could enhance biological activity against specific pathogens and cancer cells .

Another case study involved the synthesis of related tetrazole derivatives that were evaluated for their antifungal properties. The results indicated that structural modifications significantly impacted their potency against fungal strains like Candida albicans, suggesting similar potential for the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.